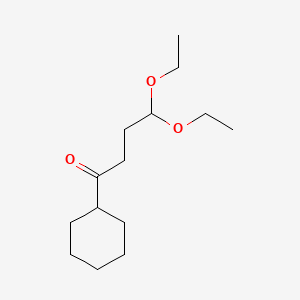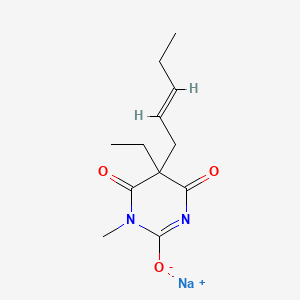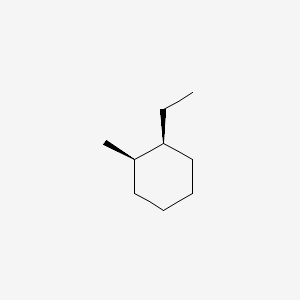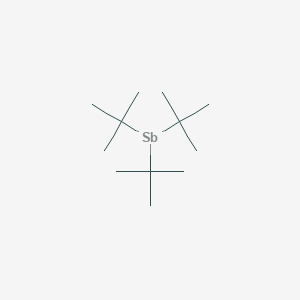
Tri-tert-butylstibine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-tert-butylantimony(iii) is an organometallic compound with the chemical formula (C₄H₉)₃Sb It is a member of the antimony family and is characterized by the presence of three tert-butyl groups attached to an antimony atom
準備方法
Synthetic Routes and Reaction Conditions
Tri-tert-butylantimony(iii) can be synthesized through several methods. One common approach involves the reaction of antimony trichloride with tert-butyl lithium in an inert atmosphere. The reaction typically proceeds as follows:
SbCl3+3(C4H9)Li→(C4H9)3Sb+3LiCl
This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for tri-tert-butylantimony(iii) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Tri-tert-butylantimony(iii) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(v) derivatives.
Reduction: It can be reduced to lower oxidation states of antimony.
Substitution: The tert-butyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while substitution reactions can produce a variety of organoantimony compounds.
科学的研究の応用
Tri-tert-butylantimony(iii) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of antimony’s effects on cellular processes.
Medicine: Antimony compounds, including tri-tert-butylantimony(iii), are being investigated for their potential therapeutic properties, such as anticancer activity.
Industry: The compound is used in the production of advanced materials and as a stabilizer in certain polymer formulations.
作用機序
The mechanism by which tri-tert-butylantimony(iii) exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The compound can form complexes with proteins and other biomolecules, influencing their function and activity. The exact pathways and targets are still under investigation, but it is believed that the tert-butyl groups play a crucial role in modulating the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
Triethylantimony(iii): Similar in structure but with ethyl groups instead of tert-butyl groups.
Triphenylantimony(iii): Contains phenyl groups, leading to different chemical properties and reactivity.
Trimethylantimony(iii): Features methyl groups, making it less sterically hindered compared to tri-tert-butylantimony(iii).
Uniqueness
Tri-tert-butylantimony(iii) is unique due to the bulky tert-butyl groups, which provide steric protection to the antimony center. This steric hindrance can influence the compound’s reactivity and stability, making it distinct from other organoantimony compounds. The tert-butyl groups also enhance the compound’s solubility in organic solvents, which can be advantageous in various applications.
特性
CAS番号 |
13787-35-4 |
|---|---|
分子式 |
C12H27Sb |
分子量 |
293.10 g/mol |
IUPAC名 |
tritert-butylstibane |
InChI |
InChI=1S/3C4H9.Sb/c3*1-4(2)3;/h3*1-3H3; |
InChIキー |
NZJQTVDLVPHKGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Sb](C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


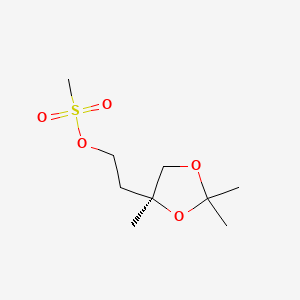



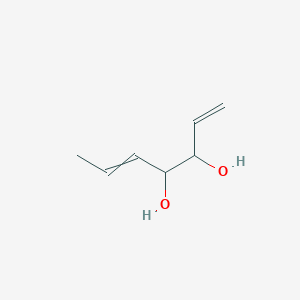
![Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-](/img/structure/B13812831.png)
![[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13812841.png)

![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)

![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
